N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride
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Overview
Description
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a methoxyphenyl group, and a methoxyethanamine moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzyl alcohol, undergoes a reaction with a suitable base to form the corresponding alkoxide, which is then reacted with a halogenated phenyl compound to yield the fluorophenyl intermediate.
Methoxyphenyl Intermediate: The fluorophenyl intermediate is then reacted with a methoxyphenyl compound under specific conditions to form the desired methoxyphenyl intermediate.
Final Coupling: The methoxyphenyl intermediate is coupled with 2-methoxyethanamine under controlled conditions to yield the final product, N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine. The product is then converted to its hydrochloride salt form for stability and ease of handling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorophenyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ocfentanil: N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide.
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
Uniqueness
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[3-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-20-10-9-19-12-14-5-4-7-16(11-14)21-13-15-6-2-3-8-17(15)18;/h2-8,11,19H,9-10,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVJARXENVOMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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